6RK73

UCHL1 Deubiquitinase Potency

Researchers using reversible inhibitors like LDN57444 face poor isoform discrimination and insufficient potency-compromising UCHL1 target validation in oncology. 6RK73 addresses this gap as a covalent, irreversible UCHL1 antagonist (IC50 = 0.23 µM) with exceptional selectivity over UCHL3 (IC50 = 236 µM). • >1000-fold selectivity window ensures phenotype attribution to UCHL1, not UCHL3 • Validated in MDA-MB-436 TNBC cells: inhibits TGFβ/pSMAD2/3 signaling & migration • Demonstrated in vivo suppression of breast cancer extravasation in zebrafish xenografts • Confirmed target engagement via TAMRA ABP assay in patient tumor specimens Supplied with rigorous analytical QC. Custom synthesis & bulk packaging available.

Molecular Formula C13H17N5O2S
Molecular Weight 307.37 g/mol
Cat. No. B2473237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6RK73
Molecular FormulaC13H17N5O2S
Molecular Weight307.37 g/mol
Structural Identifiers
SMILESC1CN(CC1C(=O)NC2=NC=C(S2)N3CCOCC3)C#N
InChIInChI=1S/C13H17N5O2S/c14-9-17-2-1-10(8-17)12(19)16-13-15-7-11(21-13)18-3-5-20-6-4-18/h7,10H,1-6,8H2,(H,15,16,19)/t10-/m0/s1
InChIKeyONIHSXKWNFYNNS-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6RK73: Selective UCHL1 Inhibitor


6RK73 is a synthetic, small-molecule inhibitor that acts as a covalent, irreversible antagonist of ubiquitin C-terminal hydrolase L1 (UCHL1), a deubiquitinase (DUB) implicated in oncogenic signaling and metastasis [1]. It belongs to the cyanopyrrolidine-based class of UCHL1 inhibitors and is distinguished by its sub-micromolar potency (IC50 = 0.23 µM) and exceptional selectivity over the closely related UCHL3 isoform (IC50 = 236 µM) . 6RK73 is primarily utilized as a research tool compound to probe UCHL1 biology in oncology, particularly in triple-negative breast cancer (TNBC) models, and in neurodegenerative disease contexts .

6RK73: Unique UCHL1 Probe


While multiple chemical probes exist for UCHL1, direct interchangeability is scientifically unsound due to marked differences in binding mechanism, selectivity profile, and cellular efficacy. Widely used reversible inhibitors like LDN57444 exhibit substantially lower potency and inferior isoform discrimination, which can confound target validation studies [1]. Furthermore, achieving robust and specific UCHL1 inhibition in cellular and in vivo models requires the sustained target engagement and superior pharmacologic properties uniquely demonstrated by 6RK73, as detailed below [2].

6RK73 Comparator Analysis


Superior UCHL1 Potency

In a standardized in vitro enzymatic assay, 6RK73 demonstrates a 3.8-fold higher potency for UCHL1 inhibition compared to the widely used reversible inhibitor LDN57444 [1]. This enhanced potency reduces the required working concentration, potentially mitigating off-target effects in complex biological systems.

UCHL1 Deubiquitinase Potency IC50

UCHL1 vs. UCHL3 Selectivity

6RK73 exhibits a >1000-fold selectivity window for UCHL1 over UCHL3, a closely related DUB [1]. In contrast, the comparator LDN57444 demonstrates only a 28-fold selectivity margin . This drastic difference in selectivity is critical for accurately assigning biological phenotypes to UCHL1 without interference from UCHL3 inhibition.

Selectivity UCHL3 Isoform Specificity

Cellular Target Engagement in TNBC

In a direct cellular comparison using a TAMRA activity-based probe (ABP) assay in MDA-MB-436 triple-negative breast cancer (TNBC) cells, 6RK73 (5 µM) displayed markedly more potent inhibition of UCHL1 activity than the reversible comparator LDN57444 (5 µM) [1]. This cellular efficacy translates into functional effects, with 6RK73 demonstrating inhibition of TGFβ-induced pSMAD2/3 signaling and cell migration that is comparable to, and in some aspects stronger than, genetic knockdown of UCHL1 [1].

Cellular Assay Target Engagement TAMRA ABP TNBC

Zebrafish Metastasis Efficacy

6RK73 has been functionally validated in an in vivo zebrafish xenograft model of breast cancer extravasation. Treatment with 6RK73 (5 µM in egg water) resulted in a potent and statistically significant inhibition of TNBC cell extravasation from the vasculature compared to vehicle control (p < 0.0001) [1]. This is a functional outcome that extends beyond simple target inhibition, demonstrating a direct anti-metastatic effect. Such in vivo validation data is not readily available for many other UCHL1 tool compounds like LDN57444 in this context.

In Vivo Zebrafish Extravasation Metastasis

6RK73 Validated Applications


UCHL1 Target Validation in TNBC

6RK73 is the preferred chemical probe for validating the role of UCHL1 in TNBC metastasis. Its superior cellular potency and target engagement in MDA-MB-436 cells, coupled with its high isoform selectivity, ensure that observed effects on TGFβ signaling (pSMAD2/3 inhibition) and cell migration are attributable to UCHL1 inhibition and not off-target interactions with UCHL3 [1]. This makes it an essential reagent for studies aiming to deconvolute the UCHL1-dependent mechanisms driving aggressive breast cancer phenotypes.

Zebrafish Xenograft Metastasis Study

For researchers employing the zebrafish xenograft model to study cancer cell dissemination and metastasis, 6RK73 serves as a validated in vivo chemical probe. Its demonstrated ability to significantly inhibit extravasation of TNBC cells provides a functional benchmark for assessing the impact of UCHL1 inhibition on the metastatic cascade in a whole-organism setting [2]. This application scenario is uniquely supported by published data for 6RK73.

DUB Activity Profiling in Patient Samples

Given its high selectivity profile confirmed in patient tumor specimens using TAMRA ABP assays [3], 6RK73 is an ideal tool for ex vivo profiling studies. It can be used to selectively 'knock down' the UCHL1 activity signal in complex biological samples, thereby allowing researchers to dissect the contribution of UCHL1 to the overall DUB activity landscape and correlate it with disease parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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